molecular formula C17H23BrN2O2 B1440112 Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1128133-41-4

Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1440112
CAS No.: 1128133-41-4
M. Wt: 367.3 g/mol
InChI Key: FITWCTZHUZMMFA-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One efficient method involves the cyclization of ethyl 2-oxindoline-5-carboxylate with appropriate reagents to form the spirocyclic core. Key steps include dianion alkylation and cyclization, followed by bromination to introduce the bromine atom at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups on the indoline or piperidine rings.

    Cyclization and Ring-Opening: The spirocyclic structure allows for potential cyclization and ring-opening reactions, leading to diverse structural modifications.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly used.

    Oxidizing Agents: Agents like hydrogen peroxide or manganese oxides can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate include other spirocyclic oxindoles and indoline derivatives, such as:

Uniqueness

The uniqueness of tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical space and developing novel therapeutic agents.

Properties

IUPAC Name

tert-butyl 7-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-14-12(17)5-4-6-13(14)18/h4-6,19H,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITWCTZHUZMMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678306
Record name tert-Butyl 7-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128133-41-4
Record name tert-Butyl 7-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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